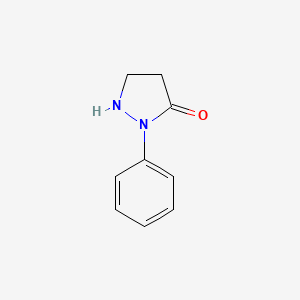

2-Phenylpyrazolidin-3-one

Description

2-Phenylpyrazolidin-3-one is a five-membered heterocyclic compound with a saturated pyrazolidinone core, featuring a phenyl group at the 2-position and a ketone at the 3-position (molecular formula: C₉H₁₀N₂O) . Its synthesis typically involves a three-step strategy: Boc protection of hydrazine, cyclization with 3-chloropropionyl chloride, and subsequent deprotection, yielding the compound in 52% overall efficiency . Key spectral data include:

Structure

3D Structure

Properties

CAS No. |

16860-34-7 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C9H10N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI Key |

DFJAJOBXRZEBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Organic Synthesis

2-Phenylpyrazolidin-3-one is primarily utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. Key reactions include:

- Oxidation: Converts this compound into its corresponding pyrazolidin-3,5-dione derivative.

- Reduction: Can be reduced to form different pyrazolidinone derivatives.

- Substitution: Engages in substitution reactions with halogens, leading to the formation of halogenated derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione |

| Reduction | Various pyrazolidinone derivatives |

| Substitution | Halogenated pyrazolidinone derivatives |

Electrochemical Applications

Research has shown that this compound can be subjected to electrochemical oxidation processes. These processes involve nucleophilic attacks on the cation formed during oxidation, which can lead to a variety of products with potential applications in materials science and electrochemistry .

Biological Applications

Analgesic and Antipyretic Properties

Historically, this compound has been recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It acts primarily by inhibiting cyclooxygenase enzymes, thus reducing the synthesis of prostaglandins that mediate inflammation and pain. Although its use has declined due to safety concerns associated with long-term use, it remains a subject of interest for developing safer derivatives .

Case Study: Analgesic Activity Evaluation

A study evaluated a series of fluorinated derivatives of this compound for their analgesic activity. The compounds were synthesized using environmentally friendly methods and subsequently tested for their efficacy in vivo. The results indicated promising analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its unique chemical structure allows it to serve as a precursor for developing novel therapeutic agents with improved efficacy and safety profiles.

Dyes and Pigments Production

The compound also finds applications in the production of dyes and pigments. Its ability to react with various functional groups enables the creation of vibrant colors used in textiles and coatings.

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility as a chemical compound. Below is a summary table highlighting its key applications:

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Reagent in synthesis reactions |

| Electrochemistry | Electrochemical oxidation processes |

| Medicine | Analgesic and antipyretic properties |

| Pharmaceutical Industry | Intermediate for drug synthesis |

Chemical Reactions Analysis

Michael Addition and Cyclization

The reaction of hydrazines with 4-benzylidene-2-phenyloxazol-5(4H)-one in ethanol produces pyrazolidin-3-ones via a Michael addition followed by cyclization . For example, phenylhydrazine yields 4-benzamido-2,5-diphenylpyrazolidin-3-one (3), though hydrazide coproducts may form depending on reaction conditions .

Mechanism

Cyclic voltammetry studies reveal that 2-phenylpyrazolidin-3-one undergoes a two-step oxidation process :

-

Initial electron transfer forms a cation-radical.

-

Deprotonation occurs at the NH position (C-2), either via substrate self-deprotonation (at concentrations >2 mM) or base-mediated pathways (e.g., chloride ions) .

Substituent Effects

-

Substitution at N(2) significantly increases cation-radical stability.

-

Substituents at C(4) and C(5) have minimal impact on radical lifetime .

| Substituent Position | Effect on Cation-Radical Stability |

|---|---|

| N(2) | Markedly increases stability |

| C(4) and C(5) | Minimal impact |

Reductive Alkylation

Pyrazolidin-3-ones can undergo reductive alkylation at N(1), enabling functionalization of the ring. This reaction is critical for synthesizing derivatives with varied biological activities .

Hydrogenolytic Deprotection and Cyclization

Hydrogenation of 4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one yields N-iminohydantoins via cleavage of benzylic bonds and cyclization .

Reaction Mechanism Insights

Key findings from research include:

-

Electrochemical pathways are highly sensitive to substituent placement and base availability .

-

Synthetic flexibility allows for diverse functionalization, including fluorination and alkylation .

-

Biological implications suggest potential analgesic and anti-inflammatory properties, though detailed pharmacological profiling is needed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Phenyl-3-pyrazolidinone

Despite sharing the same molecular formula (C₉H₁₀N₂O), 1-phenyl-3-pyrazolidinone differs in the phenyl group’s position (1-position vs. 2-position in 2-phenylpyrazolidin-3-one).

Pyridazinone Derivatives: 5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones

Pyridazinones are six-membered heterocycles with two adjacent nitrogen atoms, contrasting with the five-membered pyrazolidinone core. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a–3h) are synthesized via alkylation of a pyridazinone precursor in acetone with potassium carbonate, achieving yields through one-step functionalization . Key differences include:

- Ring size and strain: Pyridazinones may exhibit lower ring strain due to their larger structure.

- Substituent effects: The chloro and phenyl groups in pyridazinones could enhance electrophilic reactivity compared to this compound.

Pyrazolone Derivatives: 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

This compound (C₁₀H₁₀N₂O) shares a five-membered ring with this compound but is partially unsaturated (dihydro-pyrazolone) . Key distinctions:

- Saturation : The dihydro-pyrazolone retains one double bond, altering conjugation and stability.

- Substituents: A methyl group at the 5-position may increase steric hindrance compared to the fully saturated pyrazolidinone.

- Applications: The pyrazolone derivative is linked to oxo-3-(phenylhydrazone)-butanoic acid (OPB), suggesting utility as a synthetic intermediate .

Complex Heterocycles: Pyrazolo-Pyrazine Derivatives

Compounds like 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one feature fused pyrazine and pyrazole rings, introducing additional nitrogen atoms and complexity . While structurally distinct, such derivatives underscore the versatility of nitrogen-containing heterocycles in drug design.

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one (azlactone) with phenylhydrazine represents a cornerstone in 2-phenylpyrazolidin-3-one synthesis. The process initiates with a Michael addition of hydrazine to the benzylidene carbon of the azlactone, followed by cyclization through azlactone ring opening. This two-step mechanism explains the formation of both pyrazolidinone and hydrazide byproducts, with product distribution heavily influenced by reaction conditions.

In ethanol under reflux, phenylhydrazine predominantly yields 4-benzamido-2,5-diphenylpyrazolidin-3-one (43-61%) alongside α-benzamidocinnamic acid hydrazide (3-6). The solvent polarity directly impacts reaction outcomes: benzene favors hydrazide formation (70-80%), while polar protic solvents like ethanol enhance cyclization efficiency. Substrate modifications, such as electron-withdrawing groups on the benzylidene moiety, accelerate the Michael addition step but may complicate subsequent cyclization.

Optimization Strategies

Key parameters for maximizing pyrazolidinone yield include:

-

Temperature : Reflux conditions (78°C for ethanol, 80°C for benzene)

-

Molar ratio : 1:1.2 azlactone to hydrazine minimizes dimerization

-

Additives : Catalytic acetic acid (0.1 eq) suppresses hydrazide formation

A representative procedure involves heating azlactone (5 mmol) with phenylhydrazine (6 mmol) in anhydrous ethanol (50 mL) under nitrogen for 6 hours, achieving 58% isolated yield after recrystallization from ethyl acetate.

α,β-Unsaturated Ester Route

Hydrazine Cyclocondensation

Reaction of α,β-unsaturated esters with hydrazine hydrate provides a versatile pathway to 2-phenylpyrazolidin-3-ones. Ethyl cinnamate derivatives undergo [3+2] cycloaddition with hydrazines, where the ester carbonyl participates in nucleophilic attack. For example, ethyl 2-dimethylaminomethylacrylate reacts with phenylhydrazine in ethanol containing sodium ethoxide to yield 4-dimethylaminomethyl-1-phenylpyrazolidin-3-one in 71% yield.

Table 1. Selected Examples of α,β-Unsaturated Ester Reactions

Diastereoselectivity Challenges

Steric effects dominate the stereochemical outcome, with bulky N-substituents on the acrylate leading to preferential formation of cis-diastereomers (dr 3:1). For instance, methyl 2-(N-benzylamino)acrylate generates 85% cis-5-benzyl-2-phenylpyrazolidin-3-one under kinetic control. Solvent polarity modulates this selectivity—aprotic solvents like DMF favor trans-isomers through stabilization of dipolar transition states.

Hydrolysis of 3-Pyrazolidinimine Intermediates

Intermediate Synthesis and Characterization

3-Pyrazolidinimines serve as stable precursors that hydrolyze to pyrazolidinones under mild acidic conditions. These intermediates are synthesized via condensation of α-aminomethylene compounds with substituted hydrazines. A notable example involves reacting 2-dimethylaminomethylacrylonitrile with phenylhydrazine in ethanol/sodium ethoxide to form 1-phenyl-3-iminopyrazolidine, isolated as colorless crystals (mp 143-144°C).

Hydrolysis Conditions

Optimal conversion to this compound occurs using:

-

0.5 M HCl in THF/water (4:1) at 60°C for 2h

-

Atmospheric oxygen exclusion (argon purge)

-

Post-hydrolysis neutralization with NaHCO₃

This method achieves 89% yield with <2% epimerization, making it preferable for acid-sensitive substrates. The hydrogen oxalate salt derivative (mp 128-129°C) demonstrates enhanced stability for long-term storage.

Alkylation of Preformed Pyrazolidinones

N-Functionalization Strategies

Existing pyrazolidinone cores undergo regioselective alkylation at:

-

N(1) : Reacts with aldehydes/ketones via reductive amination (NaBH₄/MeOH)

-

N(2) : Requires strong base (K₂CO₃/DMF) and primary alkyl halides

Sequential derivatization enables installation of diverse substituents. For example, 4-benzyloxycarbonylamino-3-pyrazolidinone reacts first with benzaldehyde/NaBH₄ (93% yield), then with methyl iodide to afford 1-benzyl-2-methyl-2-phenylpyrazolidin-3-one.

Catalytic Asymmetric Approaches

Chiral phosphoric acid catalysts (10 mol% TRIP) induce enantioselectivity in the alkylation of 2-phenylpyrazolidin-3-ones with α,β-unsaturated ketones, achieving up to 92% ee. This methodology facilitates synthesis of non-racemic analogs for pharmacological studies.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for this compound Synthesis

| Parameter | Azlactone Route | Ester Route | Hydrolysis Route | Alkylation Route |

|---|---|---|---|---|

| Typical Yield (%) | 58 | 71 | 89 | 82 |

| Reaction Time (h) | 6 | 4 | 2 | 12 |

| Scalability | Excellent | Moderate | Good | Poor |

| Functional Group Tolerance | Moderate | High | Low | High |

| Equipment Requirements | Standard | Standard | Inert atmosphere | Specialized |

The azlactone method remains industrially favored due to cost-effectiveness of starting materials and simple workup procedures. However, the hydrolysis route provides superior yields for small-scale syntheses of analogs requiring precise stereochemical control .

Q & A

Q. What are the recommended safety protocols for handling 2-Phenylpyrazrazolidin-3-one in laboratory settings?

Methodological Answer:

- Ventilation: Use local exhaust ventilation to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound may react with strong oxidizing agents .

- Storage: Store in sealed containers at room temperature, away from moisture and oxidizing agents. Post-handling, wash hands thoroughly and avoid contamination of rest areas with protective gear .

Q. How can researchers optimize the synthesis of 2-Phenylpyrazolidin-3-one derivatives for reproducibility?

Methodological Answer:

- Reaction Conditions: Use anhydrous DMF as a solvent with potassium carbonate (K₂CO₃) as a base. Heat at 150°C for 20 hours under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .

- Purification: Extract the product with ethyl acetate, wash with ammonium chloride solution to remove acidic impurities, and dry over MgSO₄. Yield improvements (up to 93%) are achievable via controlled cooling and vacuum distillation .

- Validation: Confirm purity via TLC and ¹H NMR (e.g., δ 10.01 ppm for CNO group in DMSO-d₆) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported pharmacological activities of this compound analogs?

Methodological Answer:

- Experimental Design: Use longitudinal panel studies with time-separated measurements (e.g., 1-week vs. 1-year intervals) to distinguish short-term efficacy from long-term toxicity .

- Mediation Analysis: Apply structural equation modeling (SEM) to test if intermediate variables (e.g., metabolic stability or protein binding) explain conflicting bioactivity data .

- Resource: Leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .

Q. What analytical strategies are effective for identifying and quantifying trace impurities in this compound samples?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection at 254 nm. Compare retention times against reference standards (e.g., MM0421.02 and MM0421.03 from pharmacopeial guidelines) .

- Mass Spectrometry: Employ LC-MS/MS in positive ion mode to detect impurities at ppm levels. Key fragments: m/z 223.1 (parent ion) and m/z 105.0 (phenyl fragment) .

- Quantitative NMR (qNMR): Integrate proton signals for impurities against a certified internal standard (e.g., maleic acid) .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 80°C. Sample aliquots at 0, 1, 2, and 4 weeks .

- Degradation Monitoring: Track decomposition via UV-Vis spectroscopy (λmax = 270 nm) and correlate with Arrhenius kinetics to predict shelf life .

- Data Interpretation: Use multivariate analysis to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.